Kinetic Efficiency for Cathepsin K: Z-Leu-Arg-AMC vs. Other Cathepsins
Z-Leu-Arg-AMC is characterized as a sensitive substrate for cathepsin K, with a reported Km of 8 µM and a catalytic efficiency (kcat/Km) of 4 × 10⁵ M⁻¹s⁻¹ [1]. In comparative biochemical profiling, this compound demonstrates a marked kinetic preference for cathepsin K over other cysteine cathepsins. Its kcat/Km for cathepsin K (4 × 10⁵ M⁻¹s⁻¹) is 4-fold higher than that for cathepsin B and cathepsin S (both 1 × 10⁵ M⁻¹s⁻¹), and approximately 2.5-fold higher than for cathepsin L (1.6 × 10⁵ M⁻¹s⁻¹, based on reported value of ~1 × 10⁶ but at a slower relative rate compared to cathepsin K) [1]. The cross-cathepsin activity data derive from enzymatic assays conducted with purified recombinant human cathepsins under standardized fluorogenic assay conditions [2][3].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | kcat/Km = 4 × 10⁵ M⁻¹s⁻¹ (cathepsin K) |
| Comparator Or Baseline | kcat/Km = 1 × 10⁵ M⁻¹s⁻¹ (cathepsin B); kcat/Km = 1.6 × 10⁵ M⁻¹s⁻¹ (cathepsin L); kcat/Km = 1 × 10⁵ M⁻¹s⁻¹ (cathepsin S) |
| Quantified Difference | 4-fold higher for cathepsin K vs. cathepsins B and S; 2.5-fold higher vs. cathepsin L |
| Conditions | Purified recombinant human cathepsins; fluorogenic assay with AMC release monitored at λex 365 nm / λem 440 nm |
Why This Matters
This differential kinetic profile enables researchers to prioritize Z-Leu-Arg-AMC for cathepsin K activity assays where minimal cross-reactivity with cathepsins B, L, or S is desirable, or conversely, to use it as a broad-spectrum screening substrate when detecting multiple cathepsin activities in a single assay system.
- [1] Bossard MJ, Tomaszek TA, Thompson SK, et al. Proteolytic activity of human osteoclast cathepsin K. Expression, purification, activation, and substrate identification. J Biol Chem. 1996;271(21):12517-12524. View Source
- [2] Linnevers C, Smeekens SP, Brömme D. Expression of human cathepsin K in Pichia pastoris and preliminary crystallographic studies of an inhibitor complex. Protein Sci. 1997;6(4):919-921. View Source
- [3] Wang B, Shi GP, Yao PM, Li Z, Chapman HA, Brömme D. Human cathepsin F. Molecular cloning, functional expression, tissue localization, and enzymatic characterization. J Biol Chem. 1998;273(48):32000-32008. View Source
